Technical Deep Dive: 3-Amino-5-bromo-6-methylpyridin-2-ol (CAS 85216-55-3)
Technical Deep Dive: 3-Amino-5-bromo-6-methylpyridin-2-ol (CAS 85216-55-3)
Topic: 3-Amino-5-bromo-6-methylpyridin-2-ol Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
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Executive Summary
3-Amino-5-bromo-6-methylpyridin-2-ol (CAS 85216-55-3) is a highly functionalized heterocyclic scaffold critical to modern medicinal chemistry.[1] Often referred to by its tautomeric form, 3-amino-5-bromo-6-methylpyridin-2(1H)-one , this compound serves as a versatile "molecular Lego" block.[1] Its structural uniqueness lies in its orthogonal reactivity: a nucleophilic amino group at C3, an electrophilic bromine handle at C5, and a modifiable methyl group at C6, all centered around a tautomeric pyridin-2-one core.[1]
This guide dissects the physicochemical profile, synthetic pathways, and reaction logic required to utilize this scaffold effectively in drug discovery, particularly for kinase inhibitor development and fragment-based drug design (FBDD).[1]
Structural Identity & Tautomerism
Understanding the tautomeric equilibrium of this compound is prerequisite to predicting its behavior in solution and binding pockets.[1]
The Tautomeric Equilibrium
While the IUPAC name suggests a "pyridin-2-ol" (hydroxyl) structure, in the solid state and in polar solvents (DMSO, MeOH, Water), the compound predominantly exists as the pyridin-2(1H)-one (lactam) tautomer.[1] This preference is driven by the aromaticity of the amide-like resonance and intermolecular hydrogen bonding.[1]
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Pyridone Form (Dominant): Acts as a hydrogen bond donor (N-H) and acceptor (C=O).[1] This is the relevant form for "hinge-binding" in kinase active sites.[1]
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Pyridinol Form (Minor): Favored only in the gas phase or highly non-polar solvents.[1]
Figure 1: Tautomeric equilibrium between the lactam (pyridone) and lactim (pyridinol) forms.[1] The lactam form dictates the primary reactivity profile.
Physicochemical Profile
| Property | Value / Description | Note |
| CAS Number | 85216-55-3 | Unique identifier |
| Molecular Formula | C₆H₇BrN₂O | |
| Molecular Weight | 203.04 g/mol | Fragment-like space |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation/light exposure |
| Solubility | DMSO, DMF, MeOH (Moderate) | Poor solubility in non-polar organics (DCM, Hexane) |
| pKa (Predicted) | ~9.2 (OH/NH), ~3.5 (NH₂ conjugate acid) | Weakly basic amine due to electron-deficient ring |
| H-Bond Donors | 2 (NH₂, NH-ring) | Critical for binding affinity |
| H-Bond Acceptors | 2 (C=O, NH₂) |
Synthetic Pathways
Synthesis of CAS 85216-55-3 requires careful regiocontrol to ensure the bromine and amino groups are installed at the C5 and C3 positions, respectively.[1]
Recommended Route: The Nitro-Reduction Sequence
The most robust industrial route avoids direct bromination of the amino-pyridine (which leads to poly-bromination) by utilizing a nitro group as a placeholder.[1]
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Starting Material: 6-Methylpyridin-2(1H)-one.[1]
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Step 1: Nitration. Electrophilic aromatic substitution using HNO₃/H₂SO₄ installs the nitro group at the C3 position (ortho to the electron-donating oxygen).[1]
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Step 2: Bromination. Bromination of the 3-nitro intermediate targets the C5 position (meta to the directing nitro group, para to the methyl).[1]
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Step 3: Reduction. Selective reduction of the nitro group (Fe/AcOH or H₂/Pd-C) yields the final 3-amino-5-bromo-6-methylpyridin-2-ol.[1]
Figure 2: Step-wise synthetic pathway ensuring correct regiochemistry.[1]
Reactivity & Functionalization Logic
This scaffold is a "Reactivity Hub."[1] The researcher must select conditions that address one functional group without compromising the others.[1]
C5-Bromine: The Coupling Handle
The C5-bromide is an excellent electrophile for Palladium-catalyzed cross-coupling reactions.[1]
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Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.[1]
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Protocol Tip: Use mild bases (K₂CO₃) and phosphine ligands (e.g., XPhos, SPhos) to prevent catalyst poisoning by the free amine.[1]
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Buchwald-Hartwig: Can displace the bromide with amines, though the C3-amine must often be protected (e.g., Boc) to prevent self-polymerization or catalyst interference.[1]
C3-Amino: The Nucleophilic Handle
The C3-amine is less basic than a typical aniline due to the electron-withdrawing nature of the pyridone ring, but it remains nucleophilic.[1]
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Amide Coupling: Reacts with acid chlorides or carboxylic acids (w/ HATU/EDC) to form amides.[1] This is the primary vector for extending the scaffold into the "solvent-exposed" region of a protein pocket.[1]
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Sandmeyer Reaction: Can be converted to a diazonium salt and displaced by -Cl, -I, or -CN if the amino group is no longer needed.[1]
N1/O2: Alkylation Selectivity
Alkylation of the pyridone core is highly dependent on the conditions:
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N-Alkylation (Major): Bases like K₂CO₃ or NaH in polar aprotic solvents (DMF) favor alkylation at the Nitrogen (Lactam protection).[1]
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O-Alkylation (Minor/Specific): Silver salts (Ag₂CO₃) or Mitsunobu conditions can favor the O-alkylated (alkoxypyridine) product.[1]
Figure 3: Orthogonal reactivity map.[1] Red arrows indicate Pd-catalyzed cycles; Green arrows indicate nucleophilic attack; Yellow arrows indicate core alkylation.
Medicinal Chemistry Applications
Kinase Inhibition: The 2-pyridone motif is a classic "hinge binder."[1] The C=O accepts a hydrogen bond from the kinase backbone NH, while the N-H donates a hydrogen bond to the backbone Carbonyl.[1]
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Role of C3-Amino: Often derivatized to an amide to reach into the "gatekeeper" region or solvent front.[1]
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Role of C5-Bromo: Replaced with an aryl group to occupy the hydrophobic pocket.[1]
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Role of C6-Methyl: Provides a steric twist that can improve selectivity by clashing with residues in off-target proteins or restricting the conformation of the inhibitor.[1]
Handling and Stability
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Oxidation Sensitivity: Aminopyridines can darken upon exposure to air/light due to oxidation of the amino group to nitroso/nitro species or oxidative dimerization.[1] Store under inert atmosphere (Argon/Nitrogen) at -20°C.
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Acidity: The pyridone proton is weakly acidic (pKa ~11).[1] Avoid strong bases unless N-alkylation is intended.[1]
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Safety: Treat as a potential skin/eye irritant.[1][2] No specific acute toxicity data is widespread, but halogenated aminopyridines are generally considered toxic if swallowed.[1]
References
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PubChem Compound Summary: 3-Amino-5-bromo-6-methylpyridin-2-ol (CAS 85216-55-3).[3][1][4][5] Link[1]
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ChemicalBook: Product entry and synthesis intermediates for CAS 85216-55-3. Link
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BLD Pharm: Reactivity and physical property data for 3-Amino-5-bromo-6-methylpyridin-2-ol. Link
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Key Organics: Commercial availability and structural verification.[1] Link
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General Pyridone Synthesis: J. Org. Chem. strategies for regioselective bromination of aminopyridines (Analogous chemistry).[1] Link
Sources
- 1. 3-Bromo-6-methyl-5-nitro-pyridin-2-ol | C6H5BrN2O3 | CID 29919394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-2-hydroxy-5-methylpyridine | C6H6BrNO | CID 3725261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-AMINO-5-BROMO-6-METHYLPYRIDIN-2-OL (CAS/ID No. 85216-55-3) | Reagentia [reagentia.eu]
- 4. 85216-55-3 CAS MSDS (3-AMINO-5-BROMO-6-METHYLPYRIDIN-2-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. keyorganics.net [keyorganics.net]
